molecular formula C10H13N3O B12958760 (S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide

(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B12958760
M. Wt: 191.23 g/mol
InChI Key: KBJJVRMURRQKIW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide is a chiral compound that features a pyridine ring attached to a pyrrolidine ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide: The enantiomer of the compound, which may exhibit different biological activities.

    N-(Pyridin-2-yl)pyrrolidine-3-carboxamide: The racemic mixture, which contains both enantiomers.

    N-(Pyridin-2-yl)pyrrolidine-2-carboxamide: A structural isomer with the carboxamide group attached at a different position on the pyrrolidine ring.

Uniqueness

(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific chiral configuration, which can lead to distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

(3S)-N-pyridin-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C10H13N3O/c14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9/h1-3,5,8,11H,4,6-7H2,(H,12,13,14)/t8-/m0/s1

InChI Key

KBJJVRMURRQKIW-QMMMGPOBSA-N

Isomeric SMILES

C1CNC[C@H]1C(=O)NC2=CC=CC=N2

Canonical SMILES

C1CNCC1C(=O)NC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.